molecular formula C12H17BrO2 B15221356 4-(4-Bromo-3-methylphenoxy)-2-methylbutan-2-ol

4-(4-Bromo-3-methylphenoxy)-2-methylbutan-2-ol

Cat. No.: B15221356
M. Wt: 273.17 g/mol
InChI Key: OZABKDRVYXLHOJ-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenoxy)-2-methylbutan-2-ol is an organic compound with a complex structure that includes a brominated phenoxy group and a methylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenoxy)-2-methylbutan-2-ol typically involves the reaction of 4-bromo-3-methylphenol with 2-methyl-2-butanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Bromo-3-methylphenoxy)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenoxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a brominated phenoxy group with a methylbutanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

4-(4-bromo-3-methylphenoxy)-2-methylbutan-2-ol

InChI

InChI=1S/C12H17BrO2/c1-9-8-10(4-5-11(9)13)15-7-6-12(2,3)14/h4-5,8,14H,6-7H2,1-3H3

InChI Key

OZABKDRVYXLHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(C)(C)O)Br

Origin of Product

United States

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